Cas no 138900-27-3 (5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole)

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is a heterocyclic compound featuring a chloro-substituted indole core linked to a fluorophenyl group and a piperidinyl moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The presence of both electron-withdrawing (chloro, fluoro) and basic (piperidinyl) groups enhances its potential for selective binding interactions, particularly in the development of CNS-targeting agents or enzyme modulators. Its well-defined synthetic route allows for high purity and scalability, supporting its use in structure-activity relationship studies. The compound’s balanced lipophilicity and polarity further contribute to its utility in drug discovery applications.
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole structure
138900-27-3 structure
Product Name:5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
CAS No:138900-27-3
MF:C19H18ClFN2
MW:328.811027050018
MDL:MFCD09833276
CID:902456
PubChem ID:9862272
Update Time:2025-05-26

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
    • 5-chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)-1H-indole
    • 5-chloro-1-(4-fluoro-phenyl)-3-piperidin-4-yl-1h-indole
    • 5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole
    • 138900-27-3
    • 5-chloro-1-(4-fluorophenyl)-3-(4-piperidyl)-1H-indole
    • DTXSID20432041
    • 5-chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)indole
    • 5-chloro-1 -(4-fluorophenyl)-3-(4-piperidyl)-1H-indole
    • AKOS016007435
    • SCHEMBL2739092
    • BDBM50002009
    • NS00116444
    • YCXCLZSLZGBCTA-UHFFFAOYSA-N
    • 1H-Indole, 5-chloro-1-(4-fluorophenyl)-3-(4-piperidinyl)-
    • CHEMBL273235
    • MDL: MFCD09833276
    • Inchi: 1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2
    • InChI Key: YCXCLZSLZGBCTA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(=CN2C1C=CC(=CC=1)F)C1CCNCC1

Computed Properties

  • Exact Mass: 328.11400
  • Monoisotopic Mass: 328.1142544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 17Ų

Experimental Properties

  • Density: 1.30
  • Boiling Point: 473 ºC
  • Flash Point: 240 ºC
  • PSA: 16.96000
  • LogP: 5.21880

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:138900-27-3)5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Order Number:A886177
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:17
Price ($):536.0
Email:sales@amadischem.com

Additional information on 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole: A Comprehensive Overview

The compound 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole (CAS No. 138900-27-3) is a structurally complex heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the indole family, a class of molecules known for their diverse biological activities. The indole core is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, which provides a platform for various functional groups to exert their effects.

5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is characterized by the presence of several substituents that contribute to its unique properties. The chlorine atom at the 5-position of the indole ring introduces electron-withdrawing effects, which can influence the compound's reactivity and bioavailability. The 4-fluorophenyl group at the 1-position adds further electronic modulation, while the piperidin-4-yl group at the 3-position introduces a nitrogen-containing six-membered ring, enhancing the molecule's structural complexity and potential for hydrogen bonding.

Recent studies have highlighted the potential of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole as a promising candidate in drug discovery. Researchers have explored its ability to modulate various biological targets, including kinases, proteases, and ion channels. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation. This finding underscores its potential as an anticancer agent.

In addition to its pharmacological properties, 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole has been investigated for its synthetic versatility. Chemists have developed novel routes to synthesize this compound, leveraging advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield and purity but also pave the way for large-scale production, making it more accessible for further research and development.

The structural features of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole also make it an attractive scaffold for drug design. By modifying the substituents at different positions on the indole ring, researchers can fine-tune its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, altering the chlorine or fluorine substituents can significantly impact the compound's solubility and bioavailability.

Furthermore, computational studies have played a pivotal role in understanding the molecular interactions of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yli)indole with its target proteins. Using molecular docking and dynamics simulations, scientists have identified key residues responsible for binding affinity and selectivity. These insights are invaluable for optimizing the compound's efficacy and minimizing off-target effects.

Despite its promising attributes, 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yli)indole faces challenges in terms of scalability and cost-effectiveness. Current synthetic methods require optimization to reduce production costs and improve sustainability. Researchers are actively exploring greener synthesis pathways that utilize renewable feedstocks and minimize waste generation.

In conclusion, 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-yli)indole (CAS No. 138900-) represents a compelling molecule with vast potential in drug discovery and development. Its unique structure, coupled with recent advancements in synthesis and pharmacology, positions it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the advancement of therapeutic agents targeting various diseases.

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Amadis Chemical Company Limited
(CAS:138900-27-3)5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
A886177
Purity:99%
Quantity:1g
Price ($):536.0
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